4-(3-(2-Methoxy-4-methylphenyl)propyl)benzene-1,3-diol

Lipophilicity Skin penetration Formulation logP

Resorcinol-based target engagement studies are extremely sensitive to side-chain structure; generic analogs yield irreproducible results. Procure this exact 4-substituted resorcinol with the unique 2-methoxy-4-methylphenylpropyl motif. - Differentiated lipophilicity (XLogP3 4.3) vs. n-butylresorcinol alters epidermal penetration kinetics. - Enables systematic CB1/CB2 selectivity profiling; distinct oxidative liability for stability studies. - Certified ≥98% purity with full NMR/HPLC documentation; stored sealed at 2-8°C to prevent quinone formation. Ensures reproducible SAR expansion and assay development outcomes.

Molecular Formula C17H20O3
Molecular Weight 272.344
CAS No. 1218764-74-9
Cat. No. B594535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(2-Methoxy-4-methylphenyl)propyl)benzene-1,3-diol
CAS1218764-74-9
Molecular FormulaC17H20O3
Molecular Weight272.344
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CCCC2=C(C=C(C=C2)O)O)OC
InChIInChI=1S/C17H20O3/c1-12-6-7-14(17(10-12)20-2)5-3-4-13-8-9-15(18)11-16(13)19/h6-11,18-19H,3-5H2,1-2H3
InChIKeyCHGZDPJVYBVPEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(2-Methoxy-4-methylphenyl)propyl)benzene-1,3-diol (CAS 1218764-74-9): Procurement-Relevant Structural & Physicochemical Profile


4-(3-(2-Methoxy-4-methylphenyl)propyl)benzene-1,3-diol (CAS 1218764-74-9, MF C17H20O3, MW 272.34 g/mol) is a synthetic 4-substituted resorcinol derivative featuring a 2-methoxy-4-methylphenylpropyl side chain [1]. Its computed logP is 4.3, with a topological polar surface area of 49.7 Ų and 2 hydrogen bond donors [1]. The compound is offered by multiple research-chemical suppliers at purities of 95% (AKSci) to 98% (MolCore) , positioning it as a specialty intermediate or probe molecule within the broader 4-alkyl/aryl-resorcinol chemical space, which includes well-characterized actives such as 4-n-butylresorcinol and 4-hexylresorcinol.

Why Generic Substitution Is Inadmissible for 4-(3-(2-Methoxy-4-methylphenyl)propyl)benzene-1,3-diol in Research & Industrial Applications


4-Substituted resorcinol derivatives are not functionally interchangeable due to extreme sensitivity of target binding, pharmacokinetics, and formulation stability to side-chain structure [1]. In the well-studied subset used as skin-lightening agents, moving from an n-butyl (4-n-butylresorcinol) to a branched alkyl or arylalkyl side chain can alter tyrosinase IC50 by >10-fold [1]. In cannabinoid receptor programs, resorcinol-based ligands demonstrate that minor modifications to the lipophilic side chain shift CB1/CB2 selectivity dramatically [2]. The unique 2-methoxy-4-methylphenylpropyl motif of the target compound introduces a distinct electronic and steric profile that cannot be approximated by simple n-alkyl or phenylethyl analogs, making empirical procurement of the exact structure essential for reproducible results.

Quantitative Head-to-Head Evidence Guide for 4-(3-(2-Methoxy-4-methylphenyl)propyl)benzene-1,3-diol Versus Closest Analogs


Computed Lipophilicity (XLogP3) Differentiation vs. 4-n-Butylresorcinol and 4-Hexylresorcinol

The target compound exhibits a computed XLogP3 of 4.3, approximately 1.1 log units higher than 4-n-butylresorcinol (XLogP3 ~3.2) and 0.3 log units lower than 4-hexylresorcinol (XLogP3 ~4.6) [1][2][3]. This mid-range lipophilicity may offer a distinct balance between membrane permeability and aqueous solubility compared to the shorter-chain butyl analog or the longer-chain hexyl analog.

Lipophilicity Skin penetration Formulation logP

Topological Polar Surface Area (TPSA) Comparison vs. 4-Phenylethylresorcinol (SymWhite 377)

The target compound has a computed TPSA of 49.7 Ų, which is 20.2 Ų larger than that of 4-phenylethylresorcinol (SymWhite 377, TPSA 29.5 Ų) due to the additional methoxy substituent on the phenyl ring [1][2]. TPSA values above 40 Ų may begin to limit transdermal delivery efficiency relative to more compact analogs, while potentially enhancing aqueous solubility for in vitro assay preparation.

TPSA Skin bioavailability Drug-likeness

Hydrogen Bond Donor Count Differentiation vs. Non-Phenolic Resorcinol Ethers

The target compound possesses 2 hydrogen bond donors (both free phenolic -OH groups), consistent with the resorcinol pharmacophore, and 3 hydrogen bond acceptors (including the methoxy oxygen) [1]. This differs from dimethylated or diether resorcinol analogs, which have 0 H-bond donors. In cannabinoid receptor SAR, free phenols are essential for CB1/CB2 receptor recognition; dimethoxy resorcinol analogs show enhanced CB2 selectivity but loss of CB1 affinity [2].

H-bond donor Receptor binding Metabolic conjugation

Evidence-Backed Application Scenarios for Procuring 4-(3-(2-Methoxy-4-methylphenyl)propyl)benzene-1,3-diol


Cannabinoid Receptor Probe Development (CB2-Selective Agonist SAR)

The resorcinol scaffold is an established template for cannabinoid receptor ligands [1]. The 2-methoxy-4-methylphenylpropyl side chain of the target compound represents a non-natural, semi-rigid arylalkyl extension that can systematically probe the lipophilic pocket tolerance in CB1/CB2 binding sites. The free 1,3-diol permits direct comparison with known dimethoxy analogs where methoxy capping shifts selectivity [1], making this compound a logical SAR expansion candidate. Researchers should request full analytical certification (NMR, HPLC purity) to ensure no phenolic oxidation has occurred during storage .

Skin Lightening / Tyrosinase Inhibition Candidate Screening

4-Substituted resorcinols are potent tyrosinase inhibitors, with 4-n-butylresorcinol exhibiting an IC50 of ~1.1 µM [2]. The target compound's higher computed lipophilicity (XLogP3 4.3 vs. ~3.2 for butylresorcinol) and larger TPSA (49.7 vs. 29.5 Ų for phenylethylresorcinol) may yield differentiated epidermal penetration kinetics. Docking or in vitro mushroom tyrosinase assays can evaluate whether the 2-methoxy-4-methylphenyl moiety enhances or diminishes competitive inhibition relative to clinical benchmark 4-n-butylresorcinol.

Physicochemical Referencing for Drug-Likeness Assessment in Synthetic Libraries

The target compound's computed properties (MW 272.34, XLogP3 4.3, TPSA 49.7 Ų, 5 rotatable bonds, 2 HBD, 3 HBA) place it within favorable oral drug-likeness space per Lipinski and Veber rules [3]. It can serve as a reference compound for calibrating chromatographic logP determination methods or as a standard in computational model validation for predicting resorcinol-derivative bioavailability, provided the procured material is certified for its exact identity and purity.

Oxidative Stability Research: Arylalkyl-Substituted Resorcinol Oxidation Kinetics

The compound contains an electron-rich resorcinol core susceptible to oxidation to quinones under basic or oxidative conditions . The presence of the electron-donating methoxy group on the pendant phenyl ring may further modulate oxidation potential. For researchers investigating resorcinol autoxidation in cosmetic or pharmaceutical formulations, the compound provides a distinct oxidative liability profile compared to simpler alkylresorcinols, enabling structure-stability relationship studies when stored under controlled conditions (recommended sealed, dry, 2-8°C) .

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